![molecular formula C20H24N2O2S B13986191 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage between a diazaspiro octane ring and a sulfonyl-substituted phenyl group, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of a diazaspiro octane precursor with a sulfonyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
作用機序
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.3]heptane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-: Shares a similar spirocyclic structure but with a different ring size.
2-Methyl-2,6-diaza-spiro[3.4]octane dihydrochloride: Similar core structure with different substituents.
Uniqueness
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is unique due to its specific combination of a diazaspiro octane ring and a sulfonyl-substituted phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
IUPAC Name |
7-benzyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-20(16-22)11-12-21(14-20)13-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHTLTYWJKTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

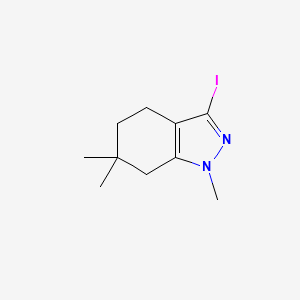

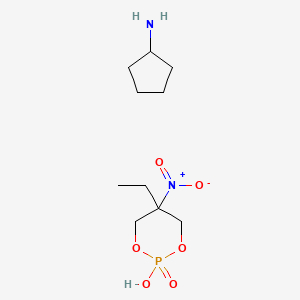
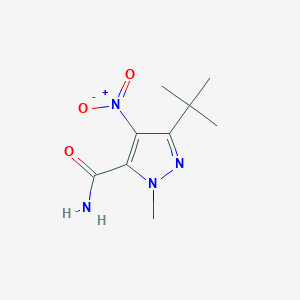
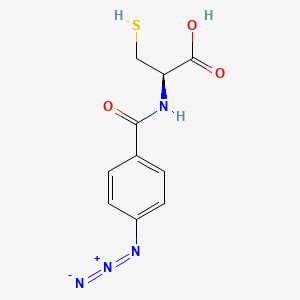
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
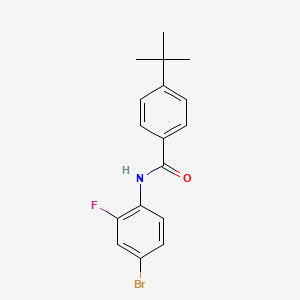

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
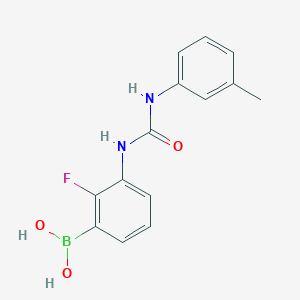
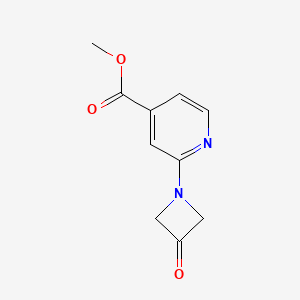

![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
